![molecular formula C24H22NO5P B13928585 Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate CAS No. 284660-91-9](/img/structure/B13928585.png)
Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate is a complex organic compound that features an indole core substituted with a carboxylate group and a bis(benzyloxy)phosphoryl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate typically involves multiple stepsThe bis(benzyloxy)phosphoryl group is then introduced using a phosphonochloridate reagent, such as ((bis(benzyloxy)phosphoryl)methyl) phosphonochloridate . The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, including optimization of reaction conditions, purification processes, and cost-effective sourcing of reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The bis(benzyloxy)phosphoryl group can be reduced to form phosphine derivatives.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of coupling agents such as EDCI or DCC.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, phosphine derivatives, and various esters or amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying phosphorylation processes and protein interactions.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bis(benzyloxy)phosphoryl group can mimic natural phosphorylation sites, allowing the compound to interact with protein kinases and phosphatases . This interaction can modulate signal transduction pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(diphenylphosphoryl)-1H-indole-2-carboxylate
- Methyl 5-(dimethylphosphoryl)-1H-indole-2-carboxylate
- Methyl 5-(diethylphosphoryl)-1H-indole-2-carboxylate
Uniqueness
Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate is unique due to the presence of the bis(benzyloxy)phosphoryl group, which provides distinct steric and electronic properties
Propiedades
Número CAS |
284660-91-9 |
|---|---|
Fórmula molecular |
C24H22NO5P |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
methyl 5-bis(phenylmethoxy)phosphoryl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H22NO5P/c1-28-24(26)23-15-20-14-21(12-13-22(20)25-23)31(27,29-16-18-8-4-2-5-9-18)30-17-19-10-6-3-7-11-19/h2-15,25H,16-17H2,1H3 |
Clave InChI |
LLPIWBGDKDMEQF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(N1)C=CC(=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


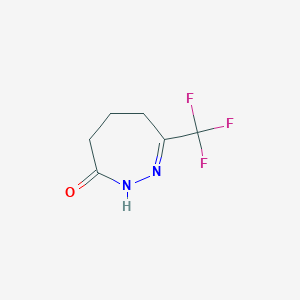
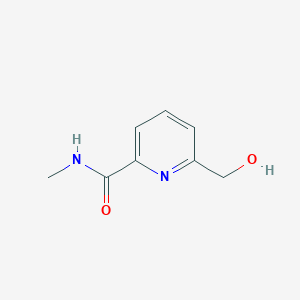

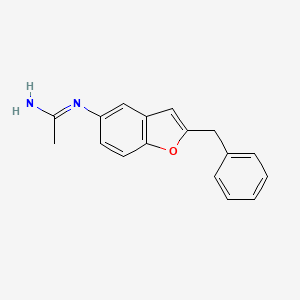
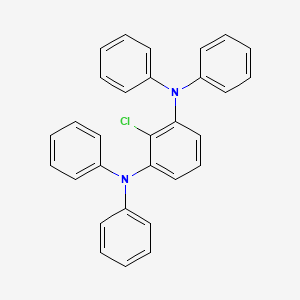
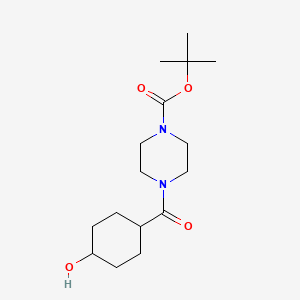
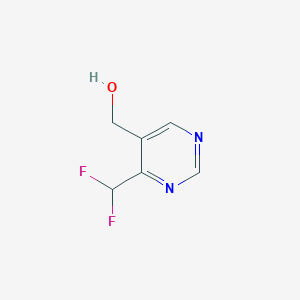
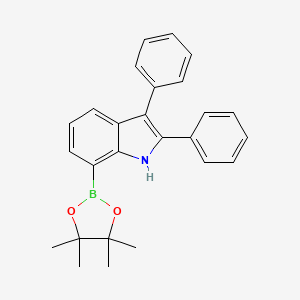
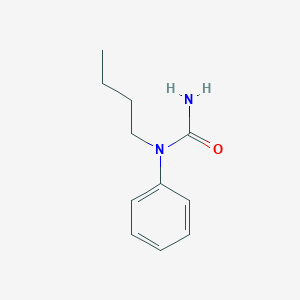
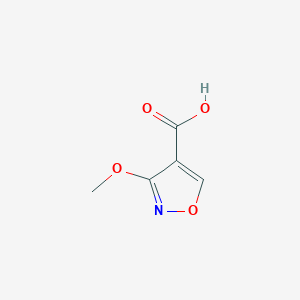
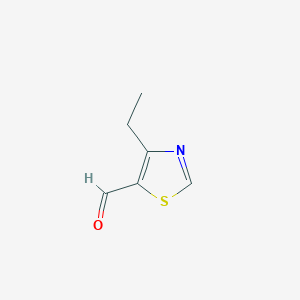
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)


